molecular formula C11H15ClN2O2 B1317718 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride CAS No. 1052543-05-1

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1317718
CAS No.: 1052543-05-1
M. Wt: 242.7 g/mol
InChI Key: JUAOCWQIOWLYJV-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied .

Properties

IUPAC Name

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOCWQIOWLYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585810
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-05-1
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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